molecular formula C13H16O2 B12960616 Methyl 4-(1-methylcyclobutyl)benzoate

Methyl 4-(1-methylcyclobutyl)benzoate

Cat. No.: B12960616
M. Wt: 204.26 g/mol
InChI Key: CRRGNPBWVOMHNU-UHFFFAOYSA-N
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Description

Methyl 4-(1-methylcyclobutyl)benzoate is an organic compound belonging to the ester family It is characterized by a benzene ring substituted with a methylcyclobutyl group at the para position and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methylcyclobutyl)benzoate typically involves the esterification of 4-(1-methylcyclobutyl)benzoic acid with methanol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methylcyclobutyl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(1-methylcyclobutyl)benzoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Hydrolysis: 4-(1-methylcyclobutyl)benzoic acid and methanol.

    Reduction: 4-(1-methylcyclobutyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(1-methylcyclobutyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-methylcyclobutyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester functional group can undergo hydrolysis, releasing the active acid form, which may exert its effects through various molecular pathways.

Comparison with Similar Compounds

Methyl 4-(1-methylcyclobutyl)benzoate can be compared with other esters of benzoic acid, such as:

    Methyl benzoate: Lacks the methylcyclobutyl group, making it less sterically hindered.

    Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.

    Propyl benzoate: Longer alkyl chain compared to methyl benzoate.

The presence of the methylcyclobutyl group in this compound imparts unique steric and electronic properties, making it distinct from these similar compounds.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

methyl 4-(1-methylcyclobutyl)benzoate

InChI

InChI=1S/C13H16O2/c1-13(8-3-9-13)11-6-4-10(5-7-11)12(14)15-2/h4-7H,3,8-9H2,1-2H3

InChI Key

CRRGNPBWVOMHNU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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